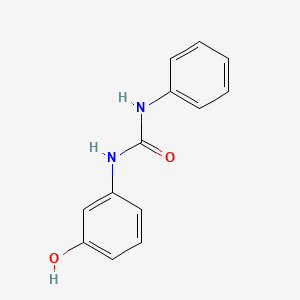
3-(3-Hydroxyphenyl)-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a highly abundant metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .
Synthesis Analysis
An improved method to synthesize HPHPA has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .Chemical Reactions Analysis
The initial reaction of 3HPP degradation is catalyzed by the MhpA monooxygenase . This transforms 3HPP into 2,3-dihydroxyphenylpropionate, which is then converted to succinate, pyruvate, and acetyl-CoA through a meta-cleavage hydrolytic route .Wissenschaftliche Forschungsanwendungen
Material Science and Engineering
Research has explored the utility of polyhydroxyalkanoates (PHAs) in tissue engineering, given their biodegradability and thermoprocessability. These materials, including variations like poly 3-hydroxybutyrate and copolymers, have found applications in developing medical devices and tissue engineering scaffolds, leveraging favorable mechanical properties and biocompatibility (Chen & Wu, 2005).
Environmental Chemistry
The degradation of phenylurea herbicides, which share structural similarities with 3-(3-Hydroxyphenyl)-1-phenylurea, has been studied to understand the impact of hydroxyl and carbonate radicals in aqueous solutions. These studies contribute to environmental remediation strategies by elucidating the pathways and kinetics of herbicide degradation, highlighting the role of advanced oxidation processes (Mazellier, Busset, Delmont, & de Laat, 2007).
Polymer Science
In polymer science, research on poly(vinyl chloride) membrane electrodes demonstrates the importance of phenyl and hydroxyphenyl compounds in developing selective sensors. These studies provide insights into the design and optimization of membrane compositions for specific ion detection, which has broad implications for analytical chemistry and sensor technology (Kopylovich, Mahmudov, & Pombeiro, 2011).
Advanced Materials
The synthesis and characterization of novel materials, such as phenylmercury(II) complexes with β-oxodithioester ligands, showcase the potential of hydroxyphenyl-based compounds in crafting materials with unique electronic and luminescent properties. These materials are of interest for their potential applications in optoelectronics and as semiconductors, offering new pathways for the development of advanced materials (Rajput, Yadav, Drew, & Singh, 2015).
Wirkmechanismus
Target of Action
It’s structurally similar to 3-hydroxyphenylacetic acid , which is known to interact with various enzymes and proteins in the body
Mode of Action
It’s likely that it interacts with its targets in a similar manner to other phenolic compounds, which typically bind to proteins and enzymes to modulate their activity . The specific changes resulting from these interactions would depend on the nature of the target and the context in which the interaction occurs.
Biochemical Pathways
It’s structurally similar to 3-hydroxyphenylacetic acid, which is known to be involved in the degradation of aromatic amino acids or as breakdown products of lignin or other plant-derived phenylpropanoids and flavonoids . The downstream effects of these pathways would depend on the specific reactions involved and the overall context of the metabolic network.
Pharmacokinetics
Phenolic compounds are generally known to undergo phase ii metabolism, which increases their hydrophilicity and is a major pathway in xenobiotic metabolism . This could potentially impact the bioavailability of 3-(3-Hydroxyphenyl)-1-phenylurea.
Result of Action
Phenolic compounds are generally known to have antioxidant properties , and they can form new compounds with potential health benefits upon consumption .
Action Environment
The action, efficacy, and stability of 3-(3-Hydroxyphenyl)-1-phenylurea could potentially be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific biological environment could all play a role
Zukünftige Richtungen
The metabolism of phenolic compounds is a topic of ongoing research. For example, the MhpA monooxygenase that transforms 3HPP is being studied for its role in the carbon cycle of phenylalkanoic acids and their hydroxylated derivatives . Another interesting area of research is the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Eigenschaften
IUPAC Name |
1-(3-hydroxyphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUJEEGDLCZLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-1-phenylurea | |
CAS RN |
13142-80-8 |
Source


|
| Record name | 3-(3-hydroxyphenyl)-1-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)
![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2877935.png)
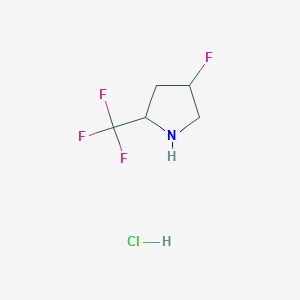
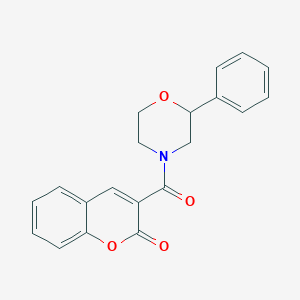
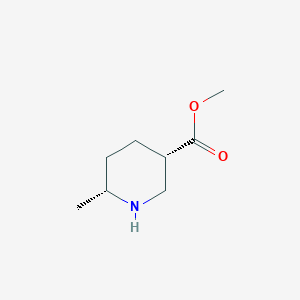
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)
![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)
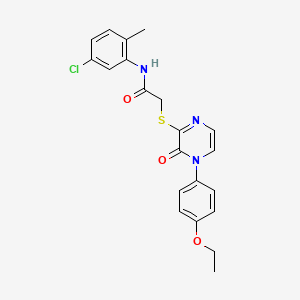
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)